5-(1,1-Difluoroethyl)-2-fluoroaniline
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Overview
Description
5-(1,1-Difluoroethyl)-2-fluoroaniline: is an organic compound that features both fluorine and difluoroethyl groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction proceeds under mild conditions and provides a straightforward route to the desired compound.
Industrial Production Methods: Industrial production of 5-(1,1-Difluoroethyl)-2-fluoroaniline may involve large-scale fluorination reactions using reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective for the conversion of various precursors to the desired difluoroethylated products.
Chemical Reactions Analysis
Types of Reactions: 5-(1,1-Difluoroethyl)-2-fluoroaniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoroethylated quinones, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
Chemistry: 5-(1,1-Difluoroethyl)-2-fluoroaniline is used as a building block in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on aromatic systems .
Biology: In biological research, this compound can be used to investigate the interactions of fluorinated aromatic compounds with biological molecules. Its presence in various bioactive molecules highlights its importance in medicinal chemistry .
Medicine: The compound’s potential as a pharmaceutical intermediate is significant. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and liquid crystals. Its unique properties contribute to the development of high-performance materials .
Mechanism of Action
The mechanism by which 5-(1,1-Difluoroethyl)-2-fluoroaniline exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its binding affinity to specific enzymes or receptors. The difluoroethyl group can also impact the compound’s lipophilicity and metabolic stability, further modulating its biological activity .
Comparison with Similar Compounds
- 1,1-Difluoroethyl chloride
- 2,2-Dichloro-1,1-difluoroethyl methyl ether
- Fluorinated quinolines
Comparison: Compared to other similar compounds, 5-(1,1-Difluoroethyl)-2-fluoroaniline stands out due to its unique combination of fluorine and difluoroethyl groups on an aniline ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in chemistry and industry .
Properties
Molecular Formula |
C8H8F3N |
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Molecular Weight |
175.15 g/mol |
IUPAC Name |
5-(1,1-difluoroethyl)-2-fluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)5-2-3-6(9)7(12)4-5/h2-4H,12H2,1H3 |
InChI Key |
WAGAJCXWJKDOEH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)N)(F)F |
Origin of Product |
United States |
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